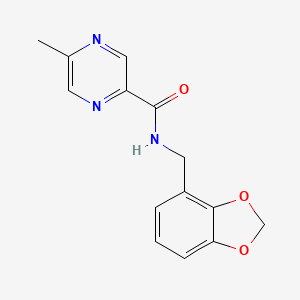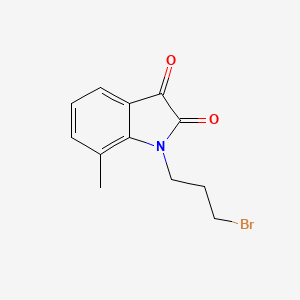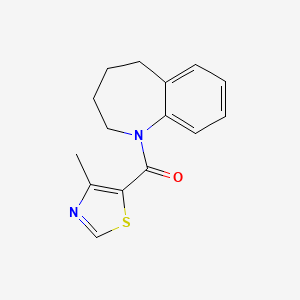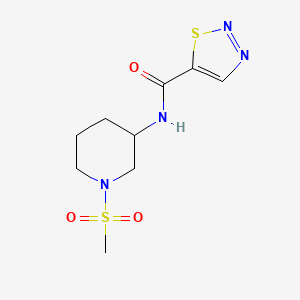
2-(6-Chloroindol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloroindol-1-yl)acetamide, also known as 6-chloroindole-3-acetamide or 6-Cl-IAA, is a synthetic compound that belongs to the class of indole-3-acetic acid derivatives. It has gained attention in scientific research due to its potential applications in the field of plant growth regulators and cancer therapy.
作用机制
The mechanism of action of 2-(6-Chloroindol-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In plants, it has been shown to activate the auxin signaling pathway, which regulates various aspects of plant growth and development. In cancer cells, it has been reported to inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(6-Chloroindol-1-yl)acetamide vary depending on the target organism and tissue. In plants, it has been found to stimulate the synthesis of various growth-promoting hormones, such as auxins and cytokinins. It has also been reported to increase the activity of enzymes involved in photosynthesis and respiration.
In cancer cells, 2-(6-Chloroindol-1-yl)acetamide has been found to induce cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of certain enzymes and proteins involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors.
实验室实验的优点和局限性
The advantages of using 2-(6-Chloroindol-1-yl)acetamide in lab experiments include its relatively low cost, easy availability, and high purity. It has also been found to have low toxicity and high stability under various conditions.
However, there are also some limitations to using 2-(6-Chloroindol-1-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the target organism and tissue. It may also have off-target effects that could interfere with the interpretation of experimental results.
未来方向
There are several future directions for research on 2-(6-Chloroindol-1-yl)acetamide. One area of interest is the elucidation of its mechanism of action, which could lead to the development of more effective plant growth regulators and cancer therapies. Another area of interest is the optimization of its synthesis method, which could improve its yield and purity.
In addition, further studies are needed to investigate the effects of 2-(6-Chloroindol-1-yl)acetamide on different plant species and cancer types. This could help to identify its potential applications in agriculture and medicine. Finally, the development of novel derivatives of 2-(6-Chloroindol-1-yl)acetamide could lead to the discovery of new compounds with improved efficacy and reduced toxicity.
Conclusion:
2-(6-Chloroindol-1-yl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of plant growth regulators and cancer therapy. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations in these fields.
合成方法
The synthesis of 2-(6-Chloroindol-1-yl)acetamide involves the reaction of 2-(6-Chloroindol-1-yl)acetamidele-3-acetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to produce the final product. This method has been reported in the literature and has been used in various studies.
科学研究应用
2-(6-Chloroindol-1-yl)acetamide has been extensively studied for its potential applications in the field of plant growth regulators. It has been found to promote plant growth and development by stimulating cell division, elongation, and differentiation. It has also been reported to enhance the resistance of plants to various stress factors, such as drought, salinity, and heavy metal toxicity.
In addition to its plant growth regulatory effects, 2-(6-Chloroindol-1-yl)acetamide has also shown promising results in cancer therapy. It has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
2-(6-chloroindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-5H,6H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNFZSXVCPZYJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)


![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

![1-(4-{4-[(3-Bromobenzyl)amino]phenyl}piperazin-1-yl)ethanone](/img/structure/B7530652.png)
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
![N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide](/img/structure/B7530669.png)

